molecular formula C15H13NO2 B6283646 (2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide CAS No. 616227-75-9

(2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide

Cat. No.: B6283646
CAS No.: 616227-75-9
M. Wt: 239.3
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Description

(2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide is a synthetic cinnamamide derivative offered as a chemical tool for research purposes. This compound belongs to a class of molecules where the N-(3-aryl-2-propenoyl)amido moiety is identified as a key pharmacophore responsible for anticonvulsant properties . Cinnamamide derivatives are recognized as important candidates in medicinal chemistry for the treatment of epilepsy and seizures . Preclinical studies on closely related cinnamamide compounds have demonstrated broad-spectrum anticonvulsant activity across various models, including maximal electroshock (MES), subcutaneous metrazol (scMET), and the 6-Hz psychomotor seizure model, which is considered a model of treatment-resistant seizures . The mechanism of action for this class of compounds is under investigation, with research suggesting potential interactions with molecular targets such as the GABAA receptor, serotonergic receptors, and the vanilloid receptor (TRPV1) . From a chemical perspective, the compound features an α,β-unsaturated carbonyl system. The molecular conformation, including the geometry of the olefin linker and the substituents on the aromatic rings, can influence its biological activity and intermolecular interactions, such as hydrogen bonding, which can be critical for its solid-state properties and solubility . This compound is provided for research applications exclusively, including in vitro biological screening, investigation of structure-activity relationships (SAR) in medicinal chemistry, and as a building block for the synthesis of more complex molecules. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

616227-75-9

Molecular Formula

C15H13NO2

Molecular Weight

239.3

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2e N 3 Hydroxyphenyl 3 Phenylprop 2 Enamide

Established Synthetic Pathways for the Cinnamamide (B152044) Core

The construction of the cinnamamide core is central to the synthesis of (2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide. This typically involves the formation of an amide bond between a cinnamic acid derivative and an amine.

Conventional Amidation Reactions

Traditional chemical synthesis of cinnamamides often relies on the coupling of a carboxylic acid (like cinnamic acid) and an amine. These methods frequently require the activation of the carboxylic acid to facilitate the reaction.

Common approaches include:

Use of Condensing Agents : Reagents such as dicyclohexylcarbodiimide (DCC), 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are widely used to activate the carboxylic acid, promoting amide bond formation. mdpi.combeilstein-journals.org These reactions are typically carried out in organic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or pyridine. mdpi.com However, these methods can generate significant chemical waste and may involve hazardous materials. semanticscholar.org

Conversion to Acid Chlorides : A two-step approach involves first converting the cinnamic acid to its more reactive acid chloride derivative, often using thionyl chloride (SOCl₂). nih.govnih.gov The resulting cinnamoyl chloride is then reacted with the desired amine, such as 3-aminophenol, to yield the final cinnamamide. nih.govnih.gov This method is effective but the reagents used can be harsh and are not environmentally friendly. semanticscholar.org

Direct Thermal Amidation : In some cases, direct reaction between a carboxylic acid and an amine can be achieved at high temperatures, though this often requires prolonged reaction times and may not be suitable for sensitive substrates. semanticscholar.org

MethodActivating/Coupling AgentTypical SolventsKey Features
CondensationDCC, EEDQ, EDC·HCl mdpi.combeilstein-journals.orgDMF, THF, Pyridine mdpi.comWidely used, effective for various substrates.
Acid Chloride FormationThionyl chloride (SOCl₂) nih.govnih.govToluene, others nih.govTwo-step process, uses a highly reactive intermediate.
Direct AmidationNone (Catalyst may be used)VariesCan require high temperatures and long reaction times. semanticscholar.org

Novel Catalytic Approaches, including Enzymatic and Green Chemistry Methods

In response to the drawbacks of conventional methods, significant research has focused on developing more sustainable and efficient catalytic systems for cinnamamide synthesis. mdpi.com These approaches prioritize milder reaction conditions, reduced waste, and the use of non-toxic, reusable catalysts. semanticscholar.orgiith.ac.in

Enzymatic Synthesis : Biocatalysis has emerged as a powerful tool for organic synthesis. mdpi.com Enzymes, particularly lipases like Candida antarctica lipase B (CALB), Novozym® 435, and Lipozyme® TL IM, can effectively catalyze amidation reactions under mild conditions. mdpi.comnih.govbohrium.com For instance, Lipozyme® TL IM has been used for the synthesis of cinnamamides from methyl cinnamates and amines in a continuous-flow microreactor, achieving high conversion rates in short residence times (e.g., 40 minutes) at moderate temperatures (e.g., 45 °C). mdpi.com This enzymatic approach offers high specificity and environmental benefits. mdpi.comiith.ac.in

Green Chemistry Methods : These strategies focus on minimizing environmental impact. bohrium.com

Boric Acid Catalysis : Boric acid has been employed as an inexpensive, environmentally friendly, and stable catalyst for the direct amidation of cinnamic acid. semanticscholar.org Reactions can be accelerated using ultrasonic irradiation, allowing for good yields in a short time at moderate temperatures (e.g., 50°C in 40 minutes). semanticscholar.org

Metal-Based Catalysis : A biogenic carbonate of CuO–CaCO₃ has been developed to catalyze solvent- and additive-free amidation reactions, promoting ecocompatibility by minimizing waste. beilstein-journals.org

Sustainable Solvents : The use of greener solvents, such as cyclopentyl methyl ether (CPME), in enzyme-catalyzed amidations further enhances the sustainability of the process. bohrium.com

ApproachCatalystExample ConditionsAdvantages
Enzymatic SynthesisLipozyme® TL IM mdpi.com45 °C, continuous-flow, 40 minMild conditions, high efficiency, reusable catalyst. mdpi.com
Enzymatic SynthesisNovozym® 435 nih.gov75-80 °C, 1-2 daysGood conversion, enzyme can be reused. nih.gov
Green CatalysisBoric Acid semanticscholar.org50 °C, ultrasonic irradiation, 40 minInexpensive, environmentally friendly, rapid. semanticscholar.org
Green CatalysisCuO–CaCO₃ beilstein-journals.orgSolvent- and additive-freeMinimizes waste, ecocompatible. beilstein-journals.org

Regio- and Stereoselective Synthesis Strategies

The synthesis of cinnamamides like this compound requires control over both regioselectivity and stereoselectivity.

Regioselectivity : This refers to the control of which atoms form new bonds. In the synthesis of the target molecule, it involves ensuring the amide bond forms between the cinnamic acid carbonyl group and the amino group of 3-aminophenol, not its hydroxyl group. This is typically inherent in the chosen reaction pathway, as amines are generally more nucleophilic than hydroxyl groups under standard amidation conditions.

Stereoselectivity : The "(2E)" designation indicates that the hydrogen atoms on the carbon-carbon double bond of the prop-2-enamide moiety are on opposite sides (trans configuration). Achieving this E-isomer selectivity is crucial. Many synthetic routes starting from (E)-cinnamic acid or its derivatives inherently preserve this stereochemistry. The stability of the trans-isomer over the cis-isomer often makes it the favored product. khanacademy.org In a stereospecific reaction, the stereochemistry of the starting material directly dictates the stereochemistry of the product. khanacademy.org For example, an E2 elimination reaction to form the double bond can be stereospecific, where the orientation of the substrate determines the E or Z configuration of the resulting alkene. khanacademy.org

Design and Synthesis of Analogues and Derivatives of this compound

The cinnamamide scaffold is a versatile template for creating a diverse library of compounds. By systematically modifying different parts of the parent molecule, researchers can investigate how structural changes influence its chemical and biological properties. nih.gov

Structural Modifications on the Phenyl Ring and Hydroxyl Group

The 3-hydroxyphenyl moiety is a common target for structural modification. Changes to the substitution pattern on this aromatic ring or alterations to the hydroxyl group can lead to new analogues.

Phenyl Ring Substitution : The condensation of various substituted acetophenones with substituted benzaldehydes is a common strategy to produce a wide range of chalcone (B49325) and cinnamamide precursors. latakia-univ.edu.symdpi.com For example, reacting 2-hydroxyacetophenone with 3-hydroxybenzaldehyde is a route to a chalcone intermediate. mdpi.com Similarly, using p-dimethylaminobenzaldehyde instead leads to (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, demonstrating modification of the non-hydroxylated phenyl ring. latakia-univ.edu.sy

Hydroxyl Group Derivatization : The phenolic hydroxyl group can be converted into other functional groups, such as ethers. For instance, the synthesis of (2E)-3-(3-benzyloxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one involves the protection or derivatization of a hydroxyl group as a benzyl ether. nih.gov

Alterations to the Cinnamoyl Moiety and Amide Linkage

Modifications to the cinnamoyl group and the amine portion of the amide linkage are also key strategies for generating derivatives.

Cinnamoyl Moiety Changes : The phenyl group of the cinnamoyl moiety can be substituted to create analogues. A study on antidepressant agents involved synthesizing derivatives with a trifluoromethyl group on a methylenedioxyphenyl ring attached to the propenoic acid backbone. researchgate.net

Amide Linkage Alterations : The amine component of the amide bond can be varied extensively. Instead of 3-aminophenol, other amines can be used to create a wide array of N-substituted cinnamamides. nih.gov Examples include the synthesis of:

S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide, using S-1-aminopropan-2-ol. nih.gov

Cinnamoyl-memantine amide, by reacting cinnamoyl chloride with the drug memantine. nih.gov

N-(4-methoxyphenyl)cinnamamide, from the reaction of cinnamic acid and p-anisidine. analis.com.my

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic rings into the this compound structure is a common strategy to modulate its physicochemical and biological properties. This is typically achieved through the formation of an amide bond between a heterocyclic amine and the cinnamic acid backbone.

One prevalent method involves the reaction of cinnamoyl chloride with a suitable heterocyclic amine in the presence of a base. For instance, derivatives bearing a thiophene moiety can be synthesized by reacting a substituted 2-aminothiophene with cinnamoyl chloride. This reaction is generally carried out in a mixture of pyridine and acetone at low temperatures to afford the corresponding N-(thiophen-2-yl)cinnamamide derivatives.

Another approach involves the use of coupling agents to facilitate the amide bond formation between cinnamic acid and a heterocyclic amine. For example, 1,2,3-triazole-containing cinnamamides can be synthesized by coupling a primary amine functionalized with a 1,2,3-triazole ring to cinnamic acid. This reaction is often mediated by coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM).

The general synthetic scheme for incorporating a heterocyclic moiety can be represented as follows:

Scheme 1: General Synthesis of Heterocyclic Cinnamamide Derivatives

Route A: Acid Chloride Method > Cinnamic Acid + SOCl₂ → Cinnamoyl Chloride > Cinnamoyl Chloride + Heterocyclic-NH₂ --(Base)--> (2E)-N-(heterocyclic)-3-phenylprop-2-enamide

Route B: Coupling Agent Method

Cinnamic Acid + Heterocyclic-NH₂ --(Coupling Agent, Base)--> (2E)-N-(heterocyclic)-3-phenylprop-2-enamide

The following table summarizes representative examples of heterocyclic cinnamamide derivatives synthesized using these methodologies.

Heterocyclic MoietyReagents and ConditionsProduct StructureReference
2-AminothiopheneCinnamoyl chloride, Pyridine/Acetone, 0°C nih.gov
4-(aminomethyl)-1-benzyl-1H-1,2,3-triazoleCinnamic acid, HATU, NMM, DMF rsc.org

Table 1: Examples of Synthetic Routes to Heterocyclic Cinnamamide Derivatives

Synthesis of Bis-Cinnamamide Derivatives

The synthesis of bis-cinnamamides is generally achieved through a coupling reaction. For instance, a diamine, such as 1,12-dodecamethylenediamine, can be reacted with two equivalents of a substituted cinnamic acid in the presence of a coupling agent like HATU and a base such as N-methylmorpholine. acs.org This results in the formation of a symmetrical bis-cinnamamide where the two cinnamoyl groups are linked by the diamine spacer.

Scheme 2: General Synthesis of Bis-Cinnamamide Derivatives

2 x Cinnamic Acid Derivative + H₂N-Linker-NH₂ --(Coupling Agent, Base)--> Cinnamoyl-NH-Linker-NH-Cinnamoyl

The table below provides an example of a synthetic protocol for a bis-cinnamamide derivative.

Diamine LinkerCinnamic Acid DerivativeReagents and ConditionsProduct StructureYieldReference
1,12-dodecamethylenediamine3-Hydroxycinnamic acidHATU, NMM, 0.5 equiv of diamine37% acs.org

Table 2: Synthesis of a Representative Bis-Cinnamamide Derivative

Stereochemical Control and Chiral Synthesis

The stereochemistry of this compound and its derivatives can have a significant impact on their biological activity. The E-configuration of the double bond is generally favored thermodynamically and is the most common isomer. However, the introduction of chiral centers into the molecule requires stereocontrolled synthetic methods.

One common approach to introduce chirality is to use a chiral amine in the amide bond formation. For example, the reaction of E-cinnamoyl chloride with a chiral amino alcohol, such as (S)-1-aminopropan-2-ol, results in the formation of a chiral cinnamamide derivative with a defined stereochemistry at the newly introduced chiral center. nih.gov This method relies on the availability of the chiral starting material (the amine) in an enantiomerically pure form.

Asymmetric hydrogenation of a prochiral enamide precursor using a chiral catalyst is another powerful strategy for establishing stereocenters. Chiral rhodium complexes with phosphine ligands, for example, have been successfully employed for the asymmetric hydrogenation of enamides, leading to the formation of chiral amides with high enantioselectivity.

Furthermore, stereocontrolled synthesis of enamides can be achieved through various other methods, including the Peterson olefination of α-silylamides, which allows for the stereoselective formation of either the E- or Z-enamide depending on the reaction conditions. Gold-catalyzed tandem reactions of primary amides with propargyl aldehydes also offer a route to enamides with controllable stereochemistry. nih.gov

The following table illustrates an example of a chiral synthesis of a cinnamamide derivative.

Chiral AmineReagents and ConditionsProduct Structure and StereochemistryYieldReference
(S)-1-aminopropan-2-olE-cinnamoyl chloride, Toluene/K₂CO₃ solution79% nih.gov

Table 3: Example of Chiral Synthesis of a Cinnamamide Derivative

Investigation of Biological Activities: Mechanistic Insights and Cellular Studies

In Vitro Cellular Pathway Modulation and Target Identification

In vitro studies are crucial for elucidating the molecular mechanisms underlying the biological effects of (2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide. These investigations aim to identify specific molecular targets and understand how the compound modulates cellular signaling pathways.

The interaction of this compound with various enzymes is a key area of investigation. By studying the kinetics of these interactions, researchers can determine the compound's potency and mechanism of inhibition or activation.

Myeloid Differentiation Factor 2 (MD2): MD2 is a protein that, in complex with Toll-like receptor 4 (TLR4), recognizes bacterial lipopolysaccharide (LPS), triggering an inflammatory response. nih.gov Due to its critical role in inflammation, MD2 is a therapeutic target for inflammatory diseases. nih.gov Chalcone (B49325) derivatives, which are structurally similar to this compound, have been identified as MD2 inhibitors. nih.gov Molecular docking studies of these related compounds suggest they fit into the hydrophobic pocket of the MD2 protein, a site that partially overlaps with the LPS binding site. nih.gov The inhibitory mechanism involves the formation of hydrogen bonds with key amino acid residues, such as Arginine-90 and Tyrosine-102, within the MD2 binding pocket. nih.gov This interaction prevents the binding of LPS and subsequent activation of the TLR4/MD2 signaling pathway, thereby suppressing the downstream inflammatory cascade. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govbrieflands.com Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. nih.govbrieflands.com Studies on structurally related 2-hydroxy-N-phenylbenzamides have demonstrated their potential as cholinesterase inhibitors. These compounds show varying degrees of inhibition against both AChE and BuChE, with some derivatives exhibiting inhibitory activity comparable or superior to the established drug rivastigmine. nih.gov The mechanism of inhibition by these related compounds is often mixed, and some act as pseudo-irreversible inhibitors. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Structurally Related N-phenylbenzamide Derivatives nih.gov
Compound ClassTarget EnzymeIC₅₀ Range (µM)Inhibition Type
2-hydroxy-N-phenylbenzamidesAcetylcholinesterase (AChE)33.1 - 85.8Mixed, Pseudo-irreversible
Butyrylcholinesterase (BuChE)53.5 - 228.4
Phosphorus-based esters of 2-hydroxy-N-phenylbenzamidesButyrylcholinesterase (BuChE)Down to 2.4Mixed, Pseudo-irreversible

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide range of antioxidant and detoxification enzymes through a promoter element known as the Antioxidant Response Element (ARE). nih.govnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com Many polyphenolic compounds and chalcones act as activators of the Nrf2/ARE pathway. nih.govuniroma1.it These molecules can chemically modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 complex. mdpi.com This allows Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of protective genes, such as heme-oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govmdpi.com The activation of this pathway is a key mechanism for cellular protection against oxidative stress. nih.govresearchgate.net

APE/Ref-1 Pathway: Apurinic/apyrimidinic endonuclease 1/redox effector-factor 1 (APE1/Ref-1) is a multifunctional protein with central roles in both DNA base excision repair and redox signaling. nih.govnih.gov The redox function of APE1/Ref-1 is crucial for maintaining other proteins, particularly transcription factors like AP-1, NF-κB, and p53, in a reduced and active state. nih.govscientificarchives.com By controlling the redox state of these factors, APE1/Ref-1 influences the expression of genes involved in stress responses, inflammation, and cell survival. nih.govnih.gov Given its phenolic structure, this compound could potentially influence cellular redox balance and interact with pathways regulated by APE1/Ref-1.

Direct interaction with cellular receptors is another potential mechanism of action. To date, specific receptor binding studies for this compound are not available in the scientific literature. However, research on a structurally similar cinnamamide (B152044) derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, was conducted to identify its molecular mechanism of action. nih.gov This related compound was tested in radioligand binding assays against several receptors, including the GABA receptor, the AMPA receptor, and the NMDA receptor. nih.gov It was also evaluated in a functional assay involving the human recombinant TRPV1 receptor. nih.gov The results indicated no significant interaction or effect at any of these tested receptor targets, suggesting that its biological activity may occur through other mechanisms. nih.gov

Understanding the specific interactions between a ligand like this compound and its protein target is fundamental to mechanism-of-action studies. While direct crystallographic or NMR structural data for this specific compound bound to a target are limited, molecular docking and interaction fingerprint analyses of related compounds provide valuable insights. nih.govmdpi.com

For instance, in the case of chalcone derivatives inhibiting the MD2 protein, docking simulations reveal that the ligand settles into a hydrophobic pocket. nih.gov The stability of this binding is attributed to specific, non-covalent interactions. Hydrogen bonds are predicted to form between the ligand and the side chains of key amino acid residues, such as Arg⁹⁰ and Tyr¹⁰². nih.gov These directed interactions are critical for anchoring the ligand in the correct orientation to block the binding of LPS, thereby achieving the inhibitory effect. nih.gov Similarly, docking studies of other inhibitors with acetylcholinesterase have highlighted the importance of hydrogen bonding interactions for potent enzyme inhibition. brieflands.com These computational approaches are essential for rationalizing structure-activity relationships and guiding the design of more potent molecules.

Gene expression profiling using techniques like DNA microarrays is a powerful tool to obtain a global view of the cellular response to a compound. nih.gov This method allows for the simultaneous measurement of the expression levels of thousands of genes in a cell line following treatment. nih.govmdpi.com By comparing the gene expression profile of treated cells to untreated controls, researchers can identify which genes and, by extension, which cellular pathways are significantly altered. nih.gov

Currently, there are no published studies detailing the gene expression profile of cell lines treated specifically with this compound. However, based on its potential to modulate redox-sensitive pathways like Nrf2/ARE, it would be hypothesized that such a study would reveal changes in the expression of Nrf2 target genes. nih.gov Upregulation of genes encoding for antioxidant proteins and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1) and NQO1, would be an expected finding if the compound activates the Nrf2 pathway. mdpi.com Such data would provide downstream mechanistic evidence to complement direct enzyme inhibition or receptor binding assays.

Cellular Bioactivity Assays and Phenotypic Screening

Inhibition of Photosynthetic Electron Transport

Further research and publication of data specifically on "this compound" are required before a detailed scientific article on its biological activities can be written.

Structure-Activity Relationship (SAR) Studies for Biological Activity

The biological activity of this compound and its analogs is intricately linked to their molecular architecture. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. These studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. For the cinnamamide scaffold, research has focused on understanding the roles of key structural features, the influence of various substituents, and the compound's conformational behavior.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For cinnamamide derivatives, the core pharmacophore is generally considered to be the N-(3-aryl-2-propenoyl)amido moiety. nih.gov This structural unit is believed to be a primary determinant of the anticonvulsant properties observed in this class of compounds. nih.gov

Key pharmacophoric features and critical substituents for the biological activity of this compound and related compounds can be summarized as follows:

Cinnamoyl Group: The α,β-unsaturated carbonyl system within the cinnamoyl group acts as a Michael acceptor, which can be crucial for covalent interactions with biological targets. The phenyl ring of the cinnamoyl moiety can tolerate various substituents, which can modulate the electronic properties and steric bulk of the molecule, thereby influencing its activity.

Amide Linkage: The amide bond is a critical linker that connects the cinnamoyl group to the hydroxyphenyl ring. Its planarity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are vital for interactions with biological receptors.

The following table outlines the key pharmacophoric features and the general impact of substituents on the activity of cinnamamide derivatives.

Pharmacophoric FeatureRole in Biological ActivityImpact of Substituents
Cinnamoyl Phenyl Ring Contributes to the overall shape and electronic properties of the molecule.Substituents can modulate activity; for instance, electron-withdrawing groups can influence antiproliferative activity. nih.gov
α,β-Unsaturated Carbonyl Acts as a Michael acceptor, potentially forming covalent bonds with biological targets.The reactivity can be tuned by substituents on the phenyl rings.
Amide Linkage (-CONH-) Provides structural rigidity and hydrogen bonding capabilities for receptor interaction.The nature of the substituent on the nitrogen atom is critical for activity.
N-Phenyl Ring Influences the overall lipophilicity and electronic properties.The position of substituents is crucial; a meta-hydroxy group can enhance electrophilicity. mdpi.comnih.gov

The biological activity of this compound derivatives can be finely tuned by altering the electronic, steric, and hydrophobic properties of substituents on the aromatic rings.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the reactivity and interaction of the molecule with its biological target. For instance, in a series of N-phenyl cinnamamide derivatives, the presence of an electron-withdrawing chloro group on the N-phenyl ring resulted in high Nrf2/ARE luciferase activity. mdpi.com Conversely, other studies have shown that both electron-donating and electron-withdrawing groups can be beneficial, depending on the specific biological activity being investigated. mdpi.com The electronegative induction of the meta-hydroxy group in this compound is suggested to enhance its electrophilic effect, which may contribute to its bioactivity. mdpi.comnih.gov

Steric Effects: The size and shape of substituents, or their steric bulk, play a critical role in how a molecule fits into the binding site of a receptor. Large, bulky substituents can hinder the optimal binding of the molecule, leading to a decrease in activity. Conversely, in some cases, increased steric hindrance can improve selectivity or alter the mechanism of action. rsc.org The placement of substituents is also critical, as steric clashes can be more pronounced in certain positions (e.g., ortho position) compared to others (meta or para positions). researchgate.net

Hydrophobic Effects: Hydrophobicity, often quantified by the partition coefficient (log P), is a crucial parameter for drug-like molecules as it influences their absorption, distribution, metabolism, and excretion (ADME) properties. For antioxidant activity, a "cut-off effect" has been observed, where activity increases with hydrophobicity up to a certain point, after which it declines. mdpi.com This suggests that an optimal balance of hydrophilicity and lipophilicity is necessary for effective biological activity. The hydroxyl group on the phenyl ring of this compound contributes to its hydrophilic character, which can influence its interaction with biological membranes and targets.

The following table summarizes the general influence of substituent effects on the biological activity of cinnamamide derivatives.

Substituent EffectInfluence on Biological Activity
Electronic Electron-withdrawing groups can enhance electrophilicity and activity. mdpi.comnih.gov The interplay of inductive and resonance effects can modulate receptor binding affinity.
Steric The size and position of substituents can affect binding to the active site. Increased steric bulk can sometimes lead to decreased activity due to steric hindrance. rsc.orgresearchgate.net
Hydrophobic An optimal level of hydrophobicity is often required for activity. A "cut-off effect" has been observed where activity peaks at a certain lipophilicity. mdpi.com

The 3-phenylprop-2-enamide moiety tends to be nearly planar, which is a common feature in other cinnamamide derivatives. nih.gov The planarity of this core structure can be important for effective stacking interactions with aromatic residues in a binding pocket. The crystal structure analysis of related cinnamamides has shown that the interplanar angle between the aromatic ring and the amide group is relatively small. nih.gov

A key conformational feature is the torsion angle around the N-C bond connecting the amide nitrogen to the hydroxyphenyl ring. The rotation around this bond determines the relative orientation of the two aromatic systems. Different conformations can have varying energy levels, and the most stable conformation may not necessarily be the one that is biologically active. dergipark.org.tr The presence of substituents on the rings can influence the preferred conformation by creating steric hindrance or favorable intramolecular interactions.

Furthermore, restricting the conformational flexibility of a molecule can sometimes lead to an increase in biological activity. This principle of conformational constraint suggests that by locking a molecule into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, leading to a more favorable interaction. nih.gov For anilides, restricting the conformation to the E-conformer has been shown to be a successful strategy for identifying potent inhibitors. nih.gov The influence of conformation on bioactivity underscores the importance of considering the dynamic nature of these molecules in drug design.

Computational Chemistry and in Silico Approaches to 2e N 3 Hydroxyphenyl 3 Phenylprop 2 Enamide

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method evaluates the binding affinity and interaction patterns, offering a static snapshot of the ligand-receptor complex. For compounds like (2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide, docking studies are crucial for identifying potential biological targets and understanding the structural basis of their activity.

In studies of structurally similar cinnamamide (B152044) and chalcone (B49325) derivatives, molecular docking has been employed to elucidate binding modes to various targets, including proteins implicated in cancer. ikm.org.mynih.gov The process involves preparing the 3D structures of both the ligand and the receptor, followed by a search algorithm that explores various binding poses within the receptor's active site. These poses are then scored based on functions that estimate the binding free energy.

For this compound, key interactions would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) group on the hydroxyphenyl ring and the amide (N-H) group can act as hydrogen bond donors, while the carbonyl (C=O) oxygen and the hydroxyl oxygen can act as acceptors. These interactions with polar amino acid residues in a receptor's active site are critical for binding.

Hydrophobic Interactions: The two phenyl rings contribute to the molecule's hydrophobicity, allowing for van der Waals and π-π stacking interactions with nonpolar residues like phenylalanine, tyrosine, and tryptophan.

π-Cation Interactions: The electron-rich phenyl rings can interact favorably with positively charged residues such as lysine (B10760008) or arginine.

The results from docking simulations are typically presented in a table summarizing binding energies and key interacting residues, providing a roadmap for designing analogues with improved affinity.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
ParameterValue/Description
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsAmide N-H with Asp145; Carbonyl O with Lys72; Hydroxyl O with Glu91
Hydrophobic InteractionsPhenyl ring with Val55, Leu128; Hydroxyphenyl ring with Phe142
π-π StackingPhenyl ring with His88
Predicted Inhibition Constant (Ki)1.5 µM (Predicted)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical equation, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization. conicet.gov.ar

For a class of compounds like cinnamamides, which have shown potential anticonvulsant activity, a QSAR study would involve several steps. mdpi.comresearchgate.net First, a dataset of cinnamamide analogues with experimentally determined anticonvulsant activities (e.g., ED₅₀ values) is compiled. Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure:

Constitutional (1D/2D): Molecular weight, atom counts, number of rotatable bonds.

Topological (2D): Indices that describe molecular branching and connectivity.

Geometrical (3D): Molecular surface area, volume, and shape indices.

Physicochemical (3D): LogP (lipophilicity), polar surface area (PSA), hydrogen bond donors/acceptors.

Electronic (3D): Dipole moment, partial charges on atoms.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model linking a subset of these descriptors to the observed biological activity. conicet.gov.ar A robust QSAR model for cinnamamides could reveal that anticonvulsant activity is positively correlated with lipophilicity and the presence of hydrogen bond donors, while being negatively correlated with molecular size. Such insights are invaluable for designing new analogues of this compound with potentially enhanced potency.

Table 2: Key Molecular Descriptors for QSAR Analysis of this compound
Descriptor TypeDescriptor NameRelevance to Biological Activity
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Indicates lipophilicity, affecting membrane permeability and transport to target sites.
ElectronicDipole MomentReflects molecular polarity, influencing solubility and binding interactions.
TopologicalTopological Polar Surface Area (TPSA)Estimates the surface area occupied by polar atoms, related to cell permeability.
ConstitutionalNumber of Hydrogen Bond Donors/AcceptorsCrucial for forming specific interactions with biological targets.
GeometricalMolecular VolumeRelates to the steric fit of the molecule within a receptor's binding pocket.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static view of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing detailed information on the stability of the ligand-receptor complex and any conformational changes that may occur upon binding. nih.govutupub.fi

For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. ikm.org.my The entire complex, solvated in a water box with ions to mimic physiological conditions, is then simulated for a duration ranging from nanoseconds to microseconds. nih.gov

Analysis of the MD trajectory can reveal:

Binding Stability: By calculating the Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's binding site, one can assess if the ligand remains stably bound or if it dissociates.

Protein and Ligand Flexibility: The Root Mean Square Fluctuation (RMSF) of atoms indicates which parts of the protein and ligand are rigid or flexible, highlighting dynamic regions that may be important for binding.

Key Interactions Over Time: MD simulations allow for the monitoring of hydrogen bonds and other interactions, revealing which are transient and which are stable throughout the simulation.

Conformational Changes: The simulation can show how the protein's structure adapts to the presence of the ligand, a phenomenon known as "induced fit."

These simulations are computationally intensive but provide a much more realistic model of the binding process, helping to validate docking results and refine the understanding of the ligand's mechanism of action. ikm.org.myresearchgate.net

Table 3: Typical Outputs from a Molecular Dynamics Simulation of a Ligand-Protein Complex
Analysis MetricDescriptionInterpretation
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions over time from a reference structure.A low, stable RMSD for the ligand suggests a stable binding pose. A high, fluctuating RMSD may indicate instability.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible regions (e.g., loops) and rigid regions (e.g., alpha-helices) of the protein.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.Reveals the most persistent and important hydrogen bonds for maintaining the complex.
Binding Free Energy (e.g., MM/PBSA)An end-point calculation to estimate the free energy of binding from the simulation trajectory.Provides a more accurate estimation of binding affinity than docking scores.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic reactivity of a molecule. scirp.orgrsc.org Unlike molecular mechanics methods used in docking and MD, DFT is based on the principles of quantum mechanics, providing a highly accurate description of electronic properties. nih.gov

For this compound, DFT calculations can determine several key parameters:

Optimized Molecular Geometry: Provides precise bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. scispace.com

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scispace.com This is vital for predicting how the molecule will interact with a biological target.

Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity.

These calculations provide fundamental insights that complement other computational methods. For example, the partial atomic charges calculated by DFT can be used to improve the accuracy of force fields in MD simulations and scoring functions in molecular docking.

Table 4: Illustrative Quantum Chemical Properties of this compound Calculated via DFT
PropertyCalculated Value (Illustrative)Significance
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)4.4 eVIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Dipole Moment3.5 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.
Electrophilicity Index (ω)1.85A global reactivity index that quantifies the electrophilic nature of a molecule.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling is used to identify these key features from a set of active compounds and then use the resulting model as a 3D query to search large chemical databases for novel molecules with similar features—a process called virtual screening. researchgate.net

For cinnamamide derivatives, which are known to possess anticonvulsant properties, a common pharmacophore has been proposed. nih.govnih.govresearchgate.net This model typically includes:

A Hydrophobic/Aromatic Group: Corresponding to the phenyl ring.

A Hydrogen Bond Donor: The N-H group of the amide.

A Hydrogen Bond Acceptor: The C=O group of the amide.

An additional Hydrophobic or Hydrogen Bonding feature: Depending on the specific substitution pattern.

In this compound, the 3-hydroxyphenyl group provides an additional hydrogen bond donor/acceptor site and a second aromatic feature. A pharmacophore model built upon this scaffold could be used to screen virtual libraries for new compounds that match these spatial and chemical requirements. Hits from this virtual screen can then be subjected to molecular docking and further computational analysis before being prioritized for synthesis and biological testing, accelerating the discovery of novel analogues.

Table 5: Pharmacophoric Features of this compound for Anticonvulsant Activity
Pharmacophoric FeatureCorresponding Molecular MoietyRole in Binding
Aromatic Ring (AR1)Unsubstituted Phenyl RingHydrophobic interaction, π-π stacking.
Aromatic Ring (AR2)3-Hydroxyphenyl RingHydrophobic interaction, potential for H-bonding.
Hydrogen Bond Donor (HBD)Amide (N-H) group; Hydroxyl (O-H) groupForms directed hydrogen bonds with receptor.
Hydrogen Bond Acceptor (HBA)Carbonyl (C=O) oxygen; Hydroxyl (O) oxygenAccepts hydrogen bonds from receptor residues.

Theoretical Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

A compound's therapeutic potential depends not only on its bioactivity but also on its pharmacokinetic profile, summarized by ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Poor ADME properties are a major cause of late-stage drug development failure. In silico tools can predict these properties early in the discovery process, allowing for the selection of candidates with favorable drug-like characteristics. amazonaws.comnih.govrsc.org

For this compound, various ADME parameters can be computationally estimated based on its structure. ikm.org.myresearchgate.net These predictions are often based on empirical rules and models derived from large datasets of known drugs.

Key predicted properties include:

Lipinski's Rule of Five: A set of criteria (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) to assess "drug-likeness" and potential oral bioavailability.

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system, such as anticonvulsants.

CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major metabolic enzymes.

Aqueous Solubility (LogS): Affects absorption and formulation.

These predictions help identify potential liabilities, such as poor absorption or rapid metabolism, that can be addressed through chemical modification of the lead compound.

Table 6: Predicted ADME and Physicochemical Properties for this compound
PropertyPredicted ValueInterpretation
Molecular Weight253.28 g/molCompliant with Lipinski's Rule (< 500).
LogP2.95Optimal lipophilicity; compliant with Lipinski's Rule (< 5).
Hydrogen Bond Donors2Compliant with Lipinski's Rule (< 5).
Hydrogen Bond Acceptors2Compliant with Lipinski's Rule (< 10).
TPSA58.6 ŲIndicates good potential for cell membrane permeability.
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantYesPredicted to cross the blood-brain barrier.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Derivatives and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including cinnamamide (B152044) derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of cinnamamide derivatives, the protons of the trans-double bond are particularly characteristic. nih.gov The vinyl protons typically appear as doublets, with a large coupling constant (J) of approximately 15.5-16.0 Hz, which is indicative of the (E)- or trans-configuration of the double bond. nih.govresearchgate.net The proton attached to the carbon adjacent to the carbonyl group (α-proton) resonates further downfield compared to the β-proton due to the deshielding effect of the carbonyl group.

The aromatic protons of the two phenyl rings exhibit complex splitting patterns in the aromatic region of the spectrum. The specific chemical shifts and coupling constants of these protons are dependent on the substitution pattern of the aromatic rings. For "(2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide", the protons on the 3-hydroxyphenyl ring will show a distinct pattern that can be used to confirm the position of the hydroxyl group. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be influenced by the solvent and concentration. mdpi.com

The following table provides representative ¹H and ¹³C NMR data for a closely related compound, N-(3-nitrophenyl)cinnamamide, which illustrates the expected chemical shifts for the core cinnamamide structure. mdpi.com

Table 1: Representative NMR Data for a Cinnamamide Derivative

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Amide (C=O) - 164.18
Ar-CH=CH 7.46-7.67 (m) 141.31
CH=CH-C=O 6.83 (d, J = 15.79 Hz) 121.49
Aromatic C-H 7.46-7.67 (m), 7.94-8.76 (m) 113.33-148.05

Data obtained for N-(3-nitrophenyl)cinnamamide in d6-DMSO. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For "this compound", high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. nih.gov

Under electron ionization (EI) or electrospray ionization (ESI), cinnamamide derivatives undergo characteristic fragmentation patterns. unl.ptrsc.org A common fragmentation pathway involves the cleavage of the amide bond, leading to the formation of a cinnamoyl cation and a substituted aminophenyl radical cation, or their corresponding neutral and charged fragments. unl.ptrsc.org The fragmentation pattern provides valuable information for confirming the structure of the molecule. For instance, the presence of a fragment ion corresponding to the cinnamoyl moiety (C₆H₅CH=CHCO⁺) would be a strong indicator of the core structure. rsc.org Further fragmentation of the phenyl rings can also occur, providing additional structural details.

The following table summarizes the expected key ions in the mass spectrum of a generic N-phenylcinnamamide derivative.

Table 2: Expected Mass Spectrometry Fragmentation of N-Phenylcinnamamide Derivatives

Ion Description Significance
[M]⁺ or [M+H]⁺ Molecular ion or protonated molecule Confirms the molecular weight of the compound.
[C₉H₇O]⁺ Cinnamoyl cation Characteristic fragment confirming the cinnamoyl moiety.
[C₆H₅CH=CH]⁺ Styryl cation Resulting from the loss of CO from the cinnamoyl cation.
[C₆H₅]⁺ Phenyl cation Indicates the presence of a phenyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its various functional groups.

The N-H stretching vibration of the secondary amide typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. pressbooks.pub The C=O stretching of the amide group (Amide I band) is a strong and sharp absorption that is usually observed between 1630 and 1680 cm⁻¹. ashdin.comlibretexts.org The C=C stretching of the alkene and the aromatic rings will give rise to absorptions in the 1600-1680 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. libretexts.orglibretexts.org The broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group is expected in the region of 3200-3600 cm⁻¹. docbrown.info The out-of-plane C-H bending vibrations of the trans-alkene are also characteristic and appear in the 960-980 cm⁻¹ region. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenol O-H Stretching 3200-3600 (broad)
Amide N-H Stretching 3300-3500 (sharp)
Aromatic C-H Stretching 3000-3100
Alkene C-H Stretching 3000-3100
Amide C=O Stretching (Amide I) 1630-1680
Alkene C=C Stretching 1600-1680
Aromatic C=C Stretching 1400-1600

X-ray Crystallography for Solid-State Structure and Stereochemistry

The crystal structure would also reveal the planarity of the cinnamamide moiety and the torsion angles between the phenyl rings and the amide plane. mdpi.com Furthermore, X-ray crystallography provides insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. rsc.org The hydroxyl group and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors, leading to the formation of extended hydrogen-bonding networks.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Method Development in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. nih.gov In the context of "this compound" research, HPLC is essential for assessing the purity of synthesized samples. nih.gov By developing a suitable HPLC method, typically using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the presence of any impurities, such as starting materials or side products, can be detected and quantified.

The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. This allows for the accurate determination of the concentration of "this compound" in various research samples, such as in vitro assay solutions or biological matrices.

Spectroscopic Probes Utilizing Cinnamamide Derivatives for Biological Imaging

The inherent fluorescence properties of some cinnamamide derivatives, or their ability to be incorporated into fluorescent scaffolds, make them attractive candidates for the development of spectroscopic probes for biological imaging. nih.govresearchgate.net These probes can be designed to selectively interact with specific biological targets, such as enzymes or organelles, and their fluorescence properties can change upon binding or in response to changes in the local environment.

For instance, a cinnamamide derivative could be functionalized with a fluorophore to create a targeted probe. nih.gov Upon binding to its biological target, the probe's fluorescence intensity, lifetime, or emission wavelength might be altered, providing a signal that can be detected by fluorescence microscopy. This allows for the visualization of the target's localization and dynamics within living cells. The design of such probes often involves a receptor (the cinnamamide moiety) that recognizes the target and a reporter (the fluorophore) that signals the binding event. nih.gov The development of cinnamamide-based spectroscopic probes holds promise for advancing our understanding of various biological processes at the molecular level. nih.gov

Potential Research Applications and Future Directions for 2e N 3 Hydroxyphenyl 3 Phenylprop 2 Enamide and Its Derivatives

Development as Chemical Probes for Elucidating Biological Mechanisms

While specific research on (2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide as a chemical probe is not extensively documented, the broader class of cinnamamide (B152044) derivatives holds promise in this area. Chemical probes are essential tools for understanding complex biological systems. The diverse biological activities exhibited by cinnamamides suggest their potential to interact with various cellular targets. nih.gov For instance, derivatives of cinnamamide could be designed and synthesized to selectively bind to specific enzymes or receptors, thereby allowing researchers to investigate the roles of these biomolecules in cellular pathways. The development of fluorescently tagged or biotinylated versions of bioactive cinnamamides could enable the visualization and isolation of their protein targets, providing valuable insights into their mechanisms of action.

Scaffold for Novel Compound Design and Optimization in Pre-clinical Drug Discovery

The cinnamamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govresearchgate.net This makes it an excellent starting point for the design and synthesis of new drug candidates. ashdin.comashdin.com Researchers have explored cinnamamide derivatives for a wide array of therapeutic applications, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.netnih.govnih.gov

For example, a series of cinnamamide-quinazoline derivatives were designed and synthesized as potential EGFR inhibitors to combat resistance in cancer therapy. nih.gov One compound, 7g , demonstrated potent activity against mutant-type H1975 cells, comparable to the established drug osimertinib. nih.gov This highlights the potential of the cinnamamide scaffold in developing targeted cancer therapies. nih.gov

Furthermore, the anticonvulsant properties of cinnamamide derivatives have been investigated. nih.gov The compound S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) showed significant anticonvulsant activity in various animal models of seizures. nih.gov This suggests that derivatives of this compound could be explored for the development of new treatments for epilepsy. nih.gov

The process of drug discovery often involves creating a library of related compounds to identify those with the most desirable properties. The cinnamamide structure is amenable to modification at several key points: the phenyl ring of the cinnamoyl group, the double bond, and the amide nitrogen. ui.ac.id This allows for the systematic optimization of activity, selectivity, and pharmacokinetic properties.

Below is an interactive data table summarizing the biological activities of selected cinnamamide derivatives:

CompoundTarget/ActivityKey Findings
Cinnamamide-quinazoline derivative (7g) EGFR inhibitor (Anticancer)Potent activity against mutant H1975 cells with an IC50 value of 1.22 μM. nih.gov
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) AnticonvulsantProtected against seizures in animal models with an ED50 of 79.17 mg/kg. nih.gov
Cinnamoyl phenylethylamine derivatives Anti-inflammatory, NeuroprotectivePhenolic hydroxyl group enhances inhibitory effects on P-selectin, tyrosinase, and cyclooxygenase. mdpi.com
Propylcinnamamide (3c) α-glucosidase inhibitor (Antidiabetic)Showed potent inhibitory activity through a competitive mechanism. ui.ac.id

Applications in Agrochemical Research (e.g., Fungicidal, Insecticidal Activities)

Cinnamic acid and its derivatives, including cinnamamides, have long been recognized for their potential in agriculture. nih.gov Their natural origin and generally low toxicity make them attractive candidates for the development of new, more environmentally friendly pesticides. nih.govnih.gov

Research has demonstrated the fungicidal activity of various cinnamamide derivatives against a range of plant pathogens. nih.govnih.govnih.govmdpi.com For instance, novel indole-modified cinnamamide derivatives have shown excellent in vivo fungicidal activities against Pseudoperonospora cubensis and Phytophthora infestans. nih.gov Another study found that certain cinnamamide derivatives exhibited inhibition ratios of up to 90% against R. solani. nih.govnih.gov The mechanism of action for some of these compounds involves damaging the mycelium cell wall of the fungi. nih.gov

In addition to their fungicidal properties, cinnamamides have also been investigated for their insecticidal and nematicidal activities. nih.govnih.gov Studies have shown that some cinnamamide derivatives exhibit moderate nematicidal activities. nih.gov Furthermore, derivatives of cinnamic acid have shown larvicidal activity against Aedes aegypti, the mosquito vector for several diseases. semanticscholar.org

The following table details the agrochemical activities of some cinnamamide derivatives:

Derivative TypeTarget OrganismActivityNotable Findings
Indole-modified cinnamamidesPseudoperonospora cubensis, Phytophthora infestansFungicidal80-100% in vivo activity against P. cubensis at 100 mg L-1. nih.gov
Cinnamamides with β-phenylethylamineRhizoctonia solaniFungicidalCompounds 11a and 11l showed 90% inhibition at 50 μg/mL. nih.gov
Lansiumamide B derivativesColletotrichum orbiculareFungicidalCompound B26 had an EC50 of 0.36 μg/mL, outperforming the control. nih.gov
Various CinnamamidesPlant pathogenic fungiFungicidalBroad-spectrum activity against several pathogens. nih.gov
Various CinnamamidesNematodesNematicidalModerate activity observed in several derivatives. nih.gov

Exploration in Material Science for Functional Materials (if applicable for non-biological applications)

The primary research focus for cinnamamide derivatives has been in the biological and medicinal fields. While direct applications of this compound in material science are not well-documented, the inherent chemical structure of cinnamamides suggests potential for exploration in this area. The presence of the aromatic rings and the conjugated system could impart interesting optical or electronic properties. Furthermore, the amide linkage provides a site for polymerization, potentially leading to the development of novel polymers with unique characteristics. The photosensitivity of the cinnamoyl group is another feature that could be exploited in the design of photoresponsive materials. However, this remains a largely unexplored area of research for this class of compounds.

Challenges and Future Research Opportunities in Cinnamamide Derivatives Research

Despite the promising results, the development of cinnamamide derivatives faces several challenges. A key hurdle is the need for more efficient and environmentally friendly synthetic methods. mdpi.com Traditional methods often rely on toxic reagents and harsh reaction conditions. researchgate.netmdpi.com The development of green synthetic routes, such as enzyme-catalyzed reactions, is an important area for future research. mdpi.com

Another challenge lies in understanding the structure-activity relationships (SAR) that govern the biological effects of these compounds. nih.govnih.gov A deeper understanding of how modifications to the cinnamamide scaffold affect its interaction with biological targets is crucial for the rational design of more potent and selective compounds.

Future research should also focus on elucidating the precise mechanisms of action for bioactive cinnamamide derivatives. nih.gov While many studies have demonstrated their efficacy, the specific molecular targets and pathways involved are often not fully understood.

The exploration of novel applications for cinnamamides is another exciting avenue for future research. This could include their use as probes for chemical biology, the development of new agrochemicals with novel modes of action, and the investigation of their potential in material science. The vast chemical space that can be explored through the synthesis of new derivatives, combined with their diverse biological activities, ensures that cinnamamides will remain an important area of research for years to come.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between cinnamic acid derivatives and substituted anilines. For example, Hošek et al. (2019) prepared N-arylcinnamanilides by coupling substituted anilines with cinnamoyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane . Optimization includes:

  • Catalyst selection : Use of coupling agents (e.g., DCC/DMAP) to enhance reaction efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines.
  • Purification : Recrystallization from ethanol or column chromatography for purity (>95%) .

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and E/Z isomerism (e.g., coupling constants Jtrans1516HzJ_{trans} \approx 15–16 \, \text{Hz}) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks (e.g., C=O···H–O interactions in anti-inflammatory derivatives) .
  • HPLC-MS : Validates purity and molecular weight, with mobile phases adjusted for phenolic hydroxyl group retention .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?

  • Methodological Answer : Ambiguities in substituent positioning or isomerism require:

  • Single-crystal X-ray diffraction : Refinement via SHELXL (e.g., R-factor < 0.05) to validate bond lengths/angles and detect disorder .
  • ORTEP-3 visualization : Graphical analysis of thermal ellipsoids and intermolecular interactions (e.g., π-π stacking in phenyl rings) .
  • Validation metrics : Check CIF files for ADDSYM alerts and PLATON torsion angles to confirm geometric accuracy .

Q. What experimental designs are employed to evaluate the compound’s anti-inflammatory activity, and how are mechanistic insights derived?

  • Methodological Answer : Hošek et al. (2019) used:

  • NF-κB luciferase assays : LPS-stimulated macrophages transfected with NF-κB reporter plasmids; IC50_{50} values calculated at 2 µM .
  • TNF-α ELISA : Quantify cytokine suppression (e.g., 40–60% reduction vs. controls).
  • Mechanistic studies : Western blotting for IκBα degradation and MAPK phosphorylation to rule out canonical pathways, suggesting alternative targets .

Q. How do hydrogen-bonding patterns and crystal packing influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Graph set analysis : Classify hydrogen bonds (e.g., D(2)\text{D}(2) motifs in J. Bernstein’s framework) to predict solubility and stability .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O–H···O vs. C–H···π contributions) using CrystalExplorer .
  • Thermogravimetric analysis (TGA) : Correlate melting points with packing density (e.g., dense packing reduces hygroscopicity) .

Q. How can researchers address contradictions in reported bioactivity data across structurally similar derivatives?

  • Methodological Answer : Discrepancies arise due to:

  • Substituent effects : Electron-withdrawing groups (e.g., –CF3_3) enhance NF-κB inhibition vs. electron-donating groups (–OCH3_3) .
  • Assay variability : Standardize cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations.
  • Meta-analysis : Use QSAR models to identify critical descriptors (e.g., Hammett σ values for aryl rings) .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina predicts binding to NF-κB p65 subunits (PDB: 1NFI); validate with MM-GBSA free energy calculations .
  • MD simulations : GROMACS trajectories (20 ns) assess stability of ligand-protein complexes (e.g., RMSD < 2 Å).
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors in the enamide group) using Schrödinger Phase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.